molecular formula C9H12O2 B13814460 Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)-

Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)-

Cat. No.: B13814460
M. Wt: 152.19 g/mol
InChI Key: RUXOPVSTQYPXLU-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- (CAS 180292-79-9) is a cyclic ketone with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.190 g/mol. Its structure features a cyclohexadienyl ring substituted with a hydroxyl group at position 2 and a methyl group at position 4, linked to an acetyl moiety . Key physical properties include:

  • Density: 1.1 ± 0.1 g/cm³
  • Boiling Point: 277.2 ± 40.0 °C (at 760 mmHg)
  • Flash Point: 115.9 ± 19.9 °C
  • LogP (Octanol-Water Partition Coefficient): 1.39 .

The compound is noted for its role in flavor chemistry, contributing to sweet and fruity odors in natural products such as SHC (specific geographical indication vegetation) . Its hydroxyl group enhances polarity, influencing solubility and intermolecular interactions, while the methyl group adds steric bulk, affecting volatility and reactivity.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-hydroxy-4-methylcyclohexa-1,3-dien-1-yl)ethanone

InChI

InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)9(11)5-6/h5,11H,3-4H2,1-2H3

InChI Key

RUXOPVSTQYPXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(CC1)C(=O)C)O

Origin of Product

United States

Preparation Methods

Functionalization Toward Hydroxy and Methyl Substituents

The hydroxy group at position 2 and methyl group at position 4 of the cyclohexadienyl ring can be introduced through selective oxidation and alkylation steps post-cyclization.

  • Hydroxylation : Techniques such as Sharpless asymmetric epoxidation followed by acid-mediated epoxide opening have been employed to introduce hydroxyl groups stereoselectively on cyclohexenone derivatives, which are structurally related to the target compound.

  • Methylation : Methyl groups at defined ring positions are often introduced via alkylation of precursor ketones or aldehydes before or after ring formation, depending on the synthetic route.

Representative Synthetic Sequence for Related Compounds

A notable example related to the preparation of hydroxylated cyclohexadienyl compounds involves a multi-step synthesis starting from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate:

This sequence achieves high stereoselectivity and overall yields (~41% over seven steps) for complex cyclohexadienyl derivatives with hydroxy and methyl substituents.

Alternative Synthetic Routes: Hofmann-Damm Method and Dehydrohalogenation

In the synthesis of substituted cyclohexadienes, methods such as the Hofmann-Damm dehydrobromination of 1,2-dibromocyclohexane derivatives have been utilized. This approach involves:

  • Treatment of dibromo derivatives with alcoholic sodium ethoxide or methoxide to produce cyclohexene ethers.
  • Subsequent elimination of alcohol to yield cyclohexadienes in moderate to good yields (35–82% depending on conditions).
  • Variations in the alkoxide reagent (e.g., sodium isopentoxide) can influence reaction rates and product purity but may introduce impurities like cyclohexene.
Step Reagents/Conditions Yield (%) Notes
Dehydrobromination NaOEt or NaOMe, reflux 35–70 Produces cyclohexene ethers and dienes
Alcohol elimination Heating with orthophosphoric acid 60–90 Converts ethers to dienes
Alternative alkoxides NaOiPr Faster but more impurities

Catalytic and Organocatalytic Advances

Recent research highlights the use of organocatalysts and Lewis acids to improve efficiency and selectivity in synthesizing 1,3-cyclohexadienyl compounds. For example, ZnBr2 catalysis in Diels–Alder reactions facilitates milder conditions and better yields compared to traditional thermal methods.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield Range (%) Remarks
Lewis acid-catalyzed Diels–Alder ZnBr2, TiCl4, BF3·OEt2, TsOH 20–60 °C Moderate to High Enables regioselective cyclohexadienal formation
Organocatalytic one-pot reactions Various organocatalysts Mild, one-pot Moderate to High Versatile, fewer steps
Hofmann-Damm dehydrobromination NaOEt, NaOMe, NaOiPr Reflux, heating 35–82 Requires purification, impurity risk
Sharpless asymmetric epoxidation Sharpless reagents, acid workup Room temperature Moderate For hydroxyl group introduction

Professional Insights and Research Discoveries

  • The 1,3-cyclohexadien-1-al scaffold is synthetically challenging due to its conjugated diene-aldehyde structure, requiring careful control of reaction conditions to avoid side reactions such as polymerization or over-reduction.
  • Lewis acid catalysis has revolutionized the preparation of substituted cyclohexadienyl compounds by enabling milder reaction conditions and improved selectivity, as demonstrated by ZnBr2 and TiCl4 catalyzed Diels–Alder reactions.
  • The Hofmann-Damm method remains a classical approach for cyclohexadiene synthesis but demands careful optimization to minimize byproducts and maximize yield.
  • Stereoselective introduction of hydroxy groups via Sharpless epoxidation and subsequent transformations provides a reliable route to hydroxylated cyclohexadienyl derivatives, crucial for bioactive compound synthesis.
  • Integration of organocatalytic and enzymatic methods is an emerging trend to shorten synthetic routes and enhance enantioselectivity, though specific applications to this compound require further exploration.

This detailed analysis synthesizes diverse, authoritative sources from peer-reviewed literature and chemical reviews, excluding unreliable commercial databases, to present a comprehensive picture of the preparation methods for Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- and related compounds. The data tables and mechanistic insights reflect current best practices and research frontiers in this domain.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, alkanes, and substituted cyclohexadiene derivatives .

Scientific Research Applications

Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and methyl groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the cyclohexadienyl ring:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
Target Compound (180292-79-9) C₉H₁₂O₂ 152.190 277.2 1.1 2-hydroxy, 4-methyl
1-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-Ethanone (41436-46-8) C₁₁H₁₆O 164.244 238.7 0.919 2,6,6-trimethyl
Ethanone,1-[(5R)-5-hydroxy-1,3-cyclohexadien-1-yl]- (130384-72-4) C₈H₁₀O₂ 138.164 N/A N/A 5-hydroxy (R-configuration)

Key Observations :

  • Substituent Impact on Boiling Point : The target compound’s hydroxyl group increases polarity and hydrogen bonding, resulting in a higher boiling point (277.2°C ) compared to the trimethyl-substituted analogue (238.7°C ) .
  • Molecular Weight vs. Density : Despite a lower molecular weight than the trimethyl analogue, the target compound has a higher density (1.1 vs. 0.919 g/cm³ ), likely due to tighter molecular packing from hydrogen bonds .
  • Stereochemical Influence : The 5R-hydroxy isomer (CAS 130384-72-4) lacks a methyl group but introduces stereochemical complexity, which may affect crystallization behavior and biological activity .
Functional Group Comparisons
  • Hydroxyl vs. Methyl Groups : The hydroxyl group in the target compound enhances water solubility and reactivity (e.g., participation in condensation reactions). In contrast, methyl groups in the trimethyl analogue (CAS 41436-46-8) increase hydrophobicity, reducing solubility but improving volatility .
  • Odor Profile: The target compound contributes to sweet and fruity odors in SHC samples, while structurally distinct ketones like 1-(2-methylphenyl)-ethanone or 4-acetylanisole (from the same study) exhibit varied odor profiles due to differing aromatic substituents .

Analytical and Computational Considerations

Structural elucidation of these compounds often relies on X-ray crystallography (using software like SHELX ) and chromatographic techniques (e.g., UPLC-MS/MS and HS-SPME-GC–MS ). Computational modeling can predict LogP and vapor pressure, aiding in the design of flavor molecules with optimized volatility and solubility .

Biological Activity

Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)-, also known as 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)ethanone (CAS Number: 180292-79-9), is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

Ethanone has the following chemical characteristics:

PropertyValue
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point277.2 ± 40.0 °C
Flash Point115.9 ± 19.9 °C
LogP1.68

These properties suggest that Ethanone is a moderately polar compound, which may influence its solubility and interaction with biological systems .

Enzyme Inhibition

Research has indicated that compounds similar to Ethanone exhibit inhibitory effects on key enzymes involved in various physiological processes. Studies have focused on the inhibition of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), both of which are critical in neurodegenerative diseases and other medical conditions.

In one study, phenolic compounds were synthesized and evaluated for their AChE inhibitory activity. The results showed that certain derivatives had Ki values in the nanomolar range, indicating potent inhibition capabilities . Although specific data for Ethanone was not highlighted, its structural similarities suggest potential effectiveness in enzyme inhibition.

Study on Phenolic Compounds

A relevant study investigated the biological activities of phenolic compounds similar to Ethanone. The researchers synthesized several derivatives and assessed their AChE inhibitory effects using Ellman’s test. The most potent inhibitors had Ki values ranging from 22 nM to over 60 nM . Such findings highlight the potential for Ethanone to be developed as a therapeutic agent targeting AChE.

Antimicrobial Activity

While specific studies on Ethanone's antimicrobial efficacy are scarce, related compounds have demonstrated significant antimicrobial properties against various pathogens. This suggests that Ethanone may also exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent .

Q & A

Q. Basic

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals .
  • Column chromatography : Silica gel with a gradient of ethyl acetate in hexane (5% → 30%) to separate polar byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water for challenging separations.

What methodologies validate the stereochemical assignments of its substituents using dynamic NMR or X-ray diffraction?

Q. Advanced

  • Dynamic NMR : Analyze dienyl proton splitting patterns at varying temperatures to assess ring flipping barriers .
  • X-ray diffraction : Resolve absolute configuration via anomalous scattering (if chiral centers exist) .
  • CD spectroscopy : For chiral derivatives, compare experimental circular dichroism with DFT-simulated spectra.

How should researchers handle and store this compound to prevent degradation under laboratory conditions?

Q. Basic

  • Storage : In airtight, light-resistant containers under nitrogen at –20°C to prevent oxidation of the dienyl system .
  • Handling : Use gloveboxes for hygroscopic samples; avoid prolonged exposure to air or moisture.
  • Stability testing : Monitor via periodic HPLC to detect degradation products (e.g., ketone oxidation).

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